Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane
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Overview
Description
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a 3-(trimethylgermyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of a chlorophosphine with a Grignard reagent containing the 3-(trimethylgermyl)propyl group can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The phosphine can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Scientific Research Applications
Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic reactions. The compound’s unique structure allows for specific interactions with molecular targets, enhancing its effectiveness in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane include other tertiary phosphines such as:
- Triphenylphosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 3-(trimethylgermyl)propyl group. This unique structural feature imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications and material synthesis .
Properties
CAS No. |
63563-13-3 |
---|---|
Molecular Formula |
C13H23GeP |
Molecular Weight |
282.92 g/mol |
IUPAC Name |
methyl-phenyl-(3-trimethylgermylpropyl)phosphane |
InChI |
InChI=1S/C13H23GeP/c1-14(2,3)11-8-12-15(4)13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
InChI Key |
NKTHOCKJSZWKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(CCC[Ge](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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